molecular formula C19H29N3O2 B2669413 6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097913-22-7

6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2669413
CAS RN: 2097913-22-7
M. Wt: 331.46
InChI Key: KEWABVCKYOTXPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Cycloalkanes like cyclopropyl and cyclopentyl are cyclic hydrocarbons where the carbon atoms are arranged in a ring . Piperidin-4-yl is a heterocyclic amine . Dihydropyrimidin-4-one is a pyrimidine derivative .

Scientific Research Applications

Synthetic Applications

One-Pot Synthesis Techniques The synthesis of dihydropyrimidinone derivatives, including compounds with cyclopropyl and piperidinyl groups, can be achieved through one-pot synthesis techniques. These methods involve multi-component reactions that offer efficient routes to complex heterocycles, useful in drug discovery and materials science (Bararjanian, Balalaie, Rominger, & Barouti, 2010). Such synthetic strategies enhance the accessibility of dihydropyrimidinones, facilitating their study and application in various scientific fields.

Heterocycle Formation Cyclopropenone derivatives, interacting with cyclic imines, lead to the formation of pyrrolizidines and indolizidines, showcasing the versatility of cyclopropyl-containing compounds in synthesizing complex heterocyclic structures (Kondakal, Qamar, & Hemming, 2012). This is particularly relevant for the synthesis of natural product analogues and pharmaceuticals, where the introduction of cyclopropyl groups can influence biological activity and molecular stability.

Biological Activity Exploration

Antimicrobial Activities Dihydropyrimidine derivatives exhibit antimicrobial activities, suggesting the potential of "6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" in contributing to the development of new antimicrobial agents. The cyclocondensation of related compounds has been explored for their antimicrobial potential, highlighting the importance of structural diversity in enhancing activity (Dangar, 2017).

Topoisomerase II Inhibition Compounds structurally related to dihydropyrimidinones have shown activity against mammalian topoisomerase II, an enzyme critical in DNA replication and cell cycle control. This suggests the potential research application of "this compound" in cancer research and therapy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).

properties

IUPAC Name

6-cyclopropyl-3-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18-11-17(16-3-4-16)20-14-22(18)12-15-5-9-21(10-6-15)13-19(24)7-1-2-8-19/h11,14-16,24H,1-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWABVCKYOTXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)CN3C=NC(=CC3=O)C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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